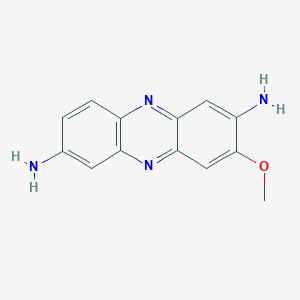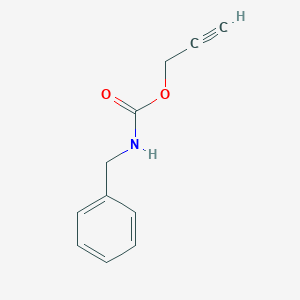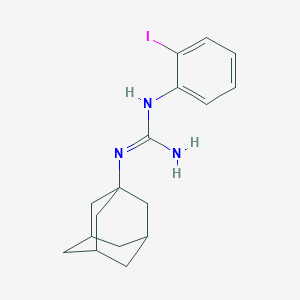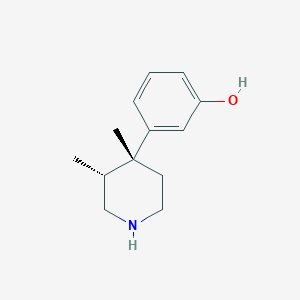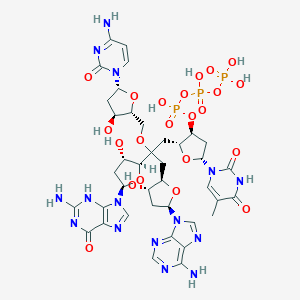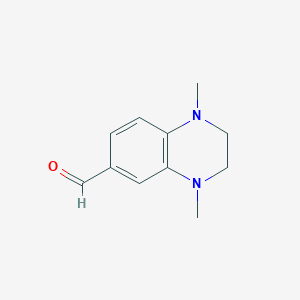
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, also known as DMQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用機序
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde works by blocking the activity of NMDA receptors, which are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory formation. By blocking these receptors, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can prevent the excessive activation of glutamate receptors that can lead to excitotoxicity and neuronal damage.
生化学的および生理学的効果
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, the suppression of epileptic seizures, and the reduction of neuropathic pain. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a potent and selective antagonist of NMDA receptors, making it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has some limitations, including its relatively short half-life and its potential to interact with other receptors and ion channels.
将来の方向性
There are several future directions for the use of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde in scientific research. One area of interest is the development of new drugs that target glutamate receptors for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the effects of glutamate on the visual system, which could lead to the development of new treatments for vision disorders. Additionally, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde could be used to study the role of glutamate receptors in the development of addiction and to develop new treatments for drug addiction.
合成法
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with acetic anhydride and sodium acetate, the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and triethylamine, and the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and sodium azide. The purity of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.
科学的研究の応用
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is commonly used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and epilepsy. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been used to study the effects of glutamate on the visual system, as well as in the development of new drugs for the treatment of pain and addiction.
特性
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-5-6-13(2)11-7-9(8-14)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUFOXBYMYKBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601405 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
CAS RN |
124293-43-2 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

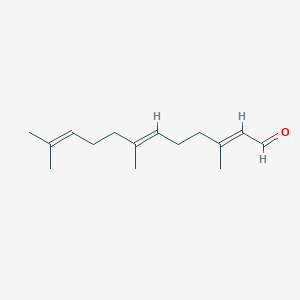

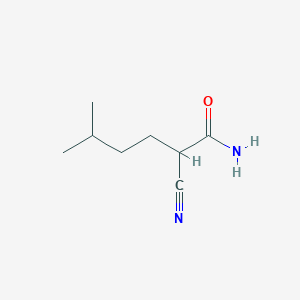
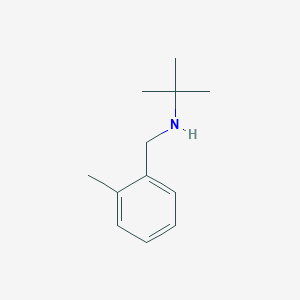
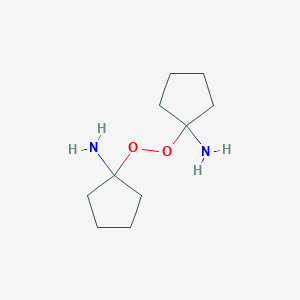
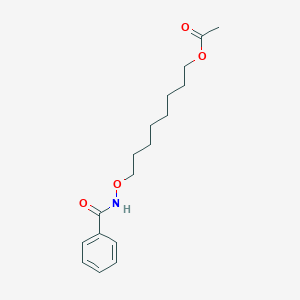
![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)
